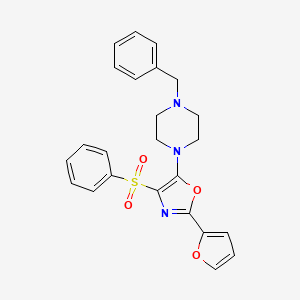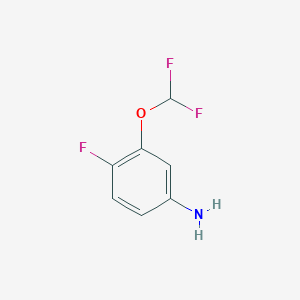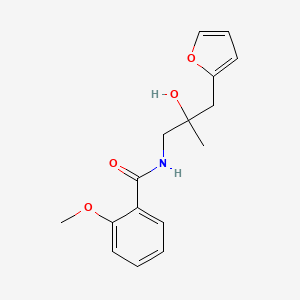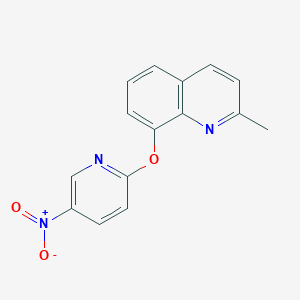![molecular formula C18H22N6O B2798567 4,5-dimethyl-6-[(1-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperidin-4-yl)methoxy]pyrimidine CAS No. 2320641-72-1](/img/structure/B2798567.png)
4,5-dimethyl-6-[(1-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperidin-4-yl)methoxy]pyrimidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,5-dimethyl-6-[(1-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperidin-4-yl)methoxy]pyrimidine is a complex organic compound that belongs to the class of pyrimidine derivatives. This compound is characterized by the presence of a pyrrolo[2,3-d]pyrimidine moiety, which is known for its significant biological activities, particularly in medicinal chemistry.
作用机制
Target of Action
The compound, also known as 4-(4-(((5,6-dimethylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine, primarily targets Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial regulator of the cell cycle and plays a significant role in cell proliferation .
Mode of Action
The compound interacts with CDK2, inhibiting its activity . This inhibition disrupts the normal progression of the cell cycle, leading to the arrest of cell proliferation . The compound’s interaction with CDK2 is likely due to its structural similarity to the natural substrates of the enzyme .
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle, particularly the transition from the G1 phase to the S phase . This disruption can lead to cell cycle arrest, preventing the cell from dividing and proliferating . The downstream effects of this include the induction of apoptosis, or programmed cell death .
Result of Action
The compound’s action results in significant cytotoxic activities against certain cell lines . For instance, it has been shown to inhibit the growth of MCF-7 and HCT-116 cells . The compound induces alterations in cell cycle progression and apoptosis within these cells .
生化分析
Biochemical Properties
This compound has been found to be an ATP-competitive inhibitor with up to 150-fold selectivity for inhibition of Protein Kinase B (PKB) over the closely related kinase PKA . This suggests that 4,5-dimethyl-6-[(1-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperidin-4-yl)methoxy]pyrimidine may play a significant role in biochemical reactions involving these kinases.
Cellular Effects
In cellular assays, this compound has shown activity, although it undergoes metabolism in vivo, leading to rapid clearance and low oral bioavailability . It has been observed to modulate biomarkers of signaling through PKB in vivo and strongly inhibit the growth of human tumor xenografts in nude mice at well-tolerated doses .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding to PKB, inhibiting its activity and thereby affecting downstream signaling pathways . This can lead to changes in gene expression and other cellular processes.
Temporal Effects in Laboratory Settings
Given its rapid metabolism in vivo, it is likely that its effects would be relatively short-lived .
Metabolic Pathways
Given its interaction with PKB, it is likely involved in pathways related to cell growth and survival .
Subcellular Localization
Given its interaction with PKB, it is likely to be found in regions of the cell where this kinase is active .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-dimethyl-6-[(1-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperidin-4-yl)methoxy]pyrimidine typically involves multi-step organic reactions. One common method involves the condensation of substituted enamines, triethyl orthoformate, and ammonium acetate under ZnCl2 catalysis . Another approach includes the use of 4-HO-TEMPO-mediated [3 + 3] annulation of amidines with saturated ketones under Cu-catalysis .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
4,5-dimethyl-6-[(1-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperidin-4-yl)methoxy]pyrimidine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the pyrimidine ring, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, ZnCl2 catalysis.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce reduced forms of the compound.
科学研究应用
4,5-dimethyl-6-[(1-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperidin-4-yl)methoxy]pyrimidine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a kinase inhibitor, particularly in cancer research.
Industry: Utilized in the development of new materials and chemical processes.
相似化合物的比较
Similar Compounds
Pyrazolo[3,4-d]pyrimidine derivatives: Known for their kinase inhibitory activity.
Halogenated pyrrolo[2,3-d]pyrimidine derivatives: Exhibit enhanced potency and selectivity due to the presence of halogen atoms.
Uniqueness
4,5-dimethyl-6-[(1-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperidin-4-yl)methoxy]pyrimidine is unique due to its specific structural features, which confer distinct biological activities. Its ability to inhibit multiple kinases and induce apoptosis in cancer cells makes it a promising candidate for further development as a therapeutic agent .
属性
IUPAC Name |
4-[4-[(5,6-dimethylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]-7H-pyrrolo[2,3-d]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N6O/c1-12-13(2)20-10-23-18(12)25-9-14-4-7-24(8-5-14)17-15-3-6-19-16(15)21-11-22-17/h3,6,10-11,14H,4-5,7-9H2,1-2H3,(H,19,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWFLIZREJVVUNX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CN=C1OCC2CCN(CC2)C3=NC=NC4=C3C=CN4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![3-[3-[(2-chlorophenyl)methoxy]-4-methoxyphenyl]-2-cyano-N-(2-methoxy-4-nitrophenyl)prop-2-enamide](/img/structure/B2798484.png)

![1-[(2-cyclopropyl-1,3-thiazol-4-yl)methyl]-1H-1,2,4-triazole](/img/structure/B2798491.png)


![N'-[2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl]-N-[(thiophen-2-yl)methyl]ethanediamide](/img/structure/B2798494.png)
![{6-Methyl-6-azaspiro[3.5]nonan-7-yl}methanamine dihydrochloride](/img/structure/B2798496.png)


![2-[4-(Benzenesulfonyl)piperidin-1-yl]quinoxaline](/img/structure/B2798500.png)

![N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-2-(phenylthio)acetamide](/img/structure/B2798503.png)


